![molecular formula C13H12N2O3 B3032822 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 54459-73-3](/img/structure/B3032822.png)
1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione
Overview
Description
The compound 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is a derivative of pyrimidine triones, which are known for their interesting chemical properties and potential interactions with biological molecules. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds that can offer insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the treatment of certain precursors with 1,3-dimethylbarbituric acid. For instance, an efficient method for synthesizing 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones has been developed using 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene with amberlyst-15 as a catalyst . This process includes a domino sequence of Michael addition, cyclization, and aerial oxidation, which could be relevant for the synthesis of 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione.
Molecular Structure Analysis
The molecular structure of related compounds shows a high degree of coplanarity in the ring systems, which is significant for the resonance interactions between the nitrogen atoms and the adjacent carbonyl groups . This structural feature is likely to be present in 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione, affecting its electronic properties and reactivity.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, revealing that they can undergo solvolytic reactions, such as methanolysis, leading to cleavage of certain bonds within the molecule . The reactivity is influenced by the geometry of the molecule, particularly the size of the endocyclic angles, which can affect the energy released upon adduct formation. These insights can be extrapolated to understand the potential chemical reactions of 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione.
Physical and Chemical Properties Analysis
The solvatochromic properties of related compounds have been investigated, showing that they exhibit solvent-dependent changes in their UV/Vis spectroscopic absorption maxima . This behavior is analyzed using linear solvation energy relationships, which take into account solvent parameters such as dipolarity/polarizability, hydrogen-bond donating capacity, and hydrogen-bond accepting ability. These findings suggest that 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione may also display solvatochromism, with its physical and chemical properties being influenced by the solvent environment.
Safety and Hazards
properties
IUPAC Name |
5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLSZXDOPRIZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382838 | |
Record name | 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54459-73-3 | |
Record name | 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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